Physicochemical Signature: Predicted Lipophilicity Shift vs. Non-Oxetane Analogs
Although experimental logP data for the target compound is not publicly available, predictive models indicate a logP value of approximately 0.8 . In comparison, the non-oxetane analog 3-methyl-1H-pyrazole-4-carboxylic acid has a reported LogP of 0.42 [1], and 1-methyl-1H-pyrazole-4-carboxylic acid has LogP values ranging from 0.12 to 0.40 . The incorporation of the oxetane ring increases predicted lipophilicity, which may impact membrane permeability and distribution. This shift is consistent with class-level observations that oxetane substitution can fine-tune logD and solubility [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~0.8 (predicted) |
| Comparator Or Baseline | 3-Methyl-1H-pyrazole-4-carboxylic acid: LogP = 0.42; 1-Methyl-1H-pyrazole-4-carboxylic acid: LogP = 0.12–0.40 |
| Quantified Difference | Increase of ~0.4–0.7 log units relative to non-oxetane analogs |
| Conditions | Computational prediction (XLogP3, ACD/LogP) |
Why This Matters
Lipophilicity influences absorption, distribution, and target engagement; this compound offers a distinct lipophilicity profile not achievable with simpler pyrazole-4-carboxylic acids.
- [1] Molbase. 3-Methyl-1H-pyrazole-4-carboxylic acid. LogP: 0.4163. View Source
- [2] Rojas, J. J.; Bull, J. A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66 (19), 13157–13186. View Source
